Thioridazine disulfone

Descripción general

Descripción

Thioridazine disulfone is a chemical compound belonging to the phenothiazine class, which is known for its antipsychotic properties. It is primarily used in the management of psychoses, including schizophrenia, and in controlling severely disturbed or agitated behavior

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioridazine disulfone can be synthesized through several synthetic routes, including the oxidation of thioridazine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the disulfone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity, often employing advanced chemical reactors and purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Thioridazine disulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation: this compound

Reduction: Thioridazine

Substitution: Halogenated derivatives of thioridazine

Aplicaciones Científicas De Investigación

Thioridazine disulfone has found applications in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

Biology: Research has explored its potential as an inhibitor of PI3K-Akt-mTOR signaling pathways, which are crucial in cell growth and survival.

Medicine: Its antipsychotic properties make it valuable in the study of schizophrenia and other psychoses.

Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.

Mecanismo De Acción

Thioridazine disulfone exerts its effects primarily through its action on dopamine receptors, particularly the D2 receptor. By antagonizing these receptors, it helps to reduce psychotic symptoms and agitation. Additionally, it inhibits the PI3K-Akt-mTOR signaling pathway, which contributes to its anti-angiogenic and anti-proliferative effects.

Comparación Con Compuestos Similares

Chlorpromazine

Fluphenazine

Prochlorperazine

Actividad Biológica

Thioridazine disulfone, a derivative of thioridazine, is primarily recognized for its antipsychotic properties; however, recent research has revealed its significant biological activities beyond psychiatry. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in oncology and infectious diseases.

Overview of this compound

Thioridazine is a phenothiazine derivative that has been traditionally used as an antipsychotic. Its disulfone variant exhibits enhanced biological activity, particularly in combating resistant bacterial strains and certain cancers. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in both pharmacology and medicinal chemistry.

- Antimicrobial Activity :

- This compound has demonstrated efficacy against extensively drug-resistant tuberculosis (XDR-TB) and has been shown to restore sensitivity in methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactam antibiotics. This is believed to occur through the inhibition of bacterial secretion pumps, which prevents the bacteria from expelling antibiotics effectively .

- Antitumor Activity :

- In vitro studies indicate that this compound can induce apoptosis in leukemia cells. Specifically, it modulates the expression of apoptosis-related genes, leading to increased activation of caspases 3 and 9, which are crucial for the intrinsic apoptotic pathway. The compound's cytotoxic effects were selective for cancer cells compared to normal cells, indicating its potential as a chemotherapeutic agent .

Pharmacokinetics and Metabolism

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6. Variability in metabolism can affect the pharmacodynamics and efficacy of the drug. Studies have shown significant interindividual variability in plasma concentrations of thioridazine and its metabolites, which can influence therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in patients with XDR-TB. The results indicated a marked reduction in bacterial load after treatment, with no significant adverse effects reported. This case highlights the compound's potential as an alternative treatment for resistant infections.

Case Study 2: Leukemia Treatment

In a phase 1 trial involving patients with relapsed acute myeloid leukemia (AML), this compound was administered in combination with cytarabine. The study found that patients receiving thioridazine experienced improved outcomes compared to historical controls, with manageable side effects such as QTc prolongation being noted .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against XDR-TB and MRSA | Inhibition of bacterial secretion pumps |

| Antitumor | Induces apoptosis in leukemia cells | Modulation of apoptosis-related gene expression |

| Neurological Effects | Lower propensity for extrapyramidal symptoms | Potent anticholinergic effect |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | Approximately 6-12 hours |

| Bioavailability | Variable; affected by metabolism |

| Major Metabolites | Mesoridazine, Sulforidazine |

Propiedades

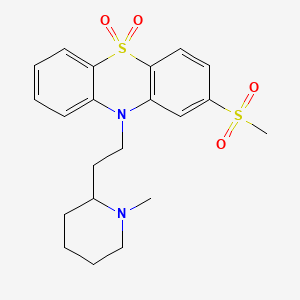

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWCJHGQWLNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100574-22-9 | |

| Record name | Thioridazine disulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIORIDAZINE DISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.